![molecular formula C20H22N2O B15210523 N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine CAS No. 89707-18-6](/img/structure/B15210523.png)
N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring system substituted with a m-tolyl group and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethanamine Moiety: The ethanamine moiety can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with N,N-dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(p-tolyl)isoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine
Uniqueness
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho and para isomers
Eigenschaften
CAS-Nummer |
89707-18-6 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[1-(3-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-7-6-9-17(13-15)20-18-10-5-4-8-16(18)14-19(21-20)23-12-11-22(2)3/h4-10,13-14H,11-12H2,1-3H3 |
InChI-Schlüssel |
KSEIEUAVWOYAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=CC=C32)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
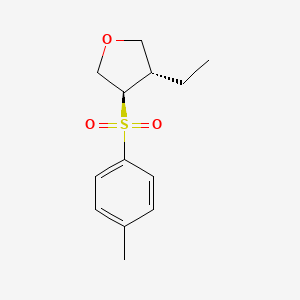

![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
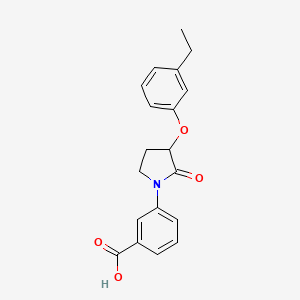
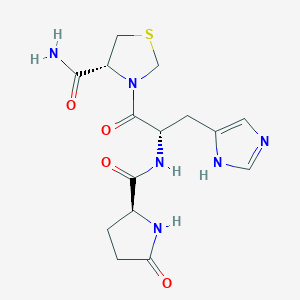
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
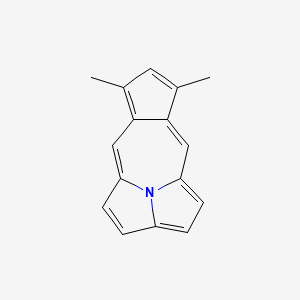
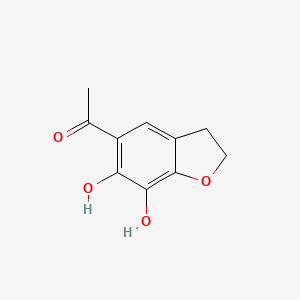
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)

